![molecular formula C25H20N4O3S2 B10817017 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic compound The unique structure, combining elements from quinoxaline and pyrimidine families, gives it a distinctive set of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials may include substituted thieno[2,3-d]pyrimidinones, which undergo alkylation, followed by thiolation and subsequent functional group transformations. Conditions such as temperature, solvents, and catalysts play critical roles in optimizing yield and purity.
Industrial Production Methods
In an industrial context, scalable methods may employ flow chemistry to ensure consistent product quality and quantity. Flow reactors can provide better control over reaction parameters, leading to higher efficiency and safety in large-scale production.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Potentially converting sulfide groups to sulfoxides or sulfones.
Reduction: : Reducing oxo groups or other functional moieties.
Substitution: : Particularly nucleophilic substitution reactions due to the presence of heteroatoms.
Common Reagents and Conditions
Common reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiolates for substitution reactions. Conditions may vary from acidic to basic, and solvents ranging from aqueous to organic.
Major Products Formed
The reactions can yield a variety of products, such as sulfoxides from oxidation or secondary amines from reduction. Substitution reactions might result in thioethers or other derivatives, depending on the nucleophile used.
科学的研究の応用
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several research applications:
Chemistry: : Used as a precursor or intermediate in synthetic chemistry for developing new molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for possible therapeutic uses, particularly in targeting certain diseases or conditions.
Industry: : Studied for its role in creating materials with specific properties, like polymers or dyes.
作用機序
The mechanism by which this compound exerts its effects involves interactions at the molecular level. For example, it may bind to specific enzymes or receptors, altering their activity. The presence of multiple reactive centers allows it to engage in diverse biochemical pathways.
類似化合物との比較
Comparing it with other similar compounds, such as quinoxaline derivatives or thienopyrimidines, highlights its uniqueness:
3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: : Combines features of quinoxalines and pyrimidines, leading to unique chemical and biological properties.
Quinoxaline Derivatives: : Known for their antimicrobial and anticancer activities.
Thienopyrimidines: : Studied for their potential use in pharmaceuticals due to their diverse bioactivities.
Similar Compounds
Quinoxaline: : Often found in bioactive molecules with antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidine: : A class of compounds with a broad spectrum of biological activities.
Fascinating, isn't it? And that's the tip of the iceberg—there's always more to explore in the world of chemistry! What are you particularly interested in about this compound?
特性
分子式 |
C25H20N4O3S2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
2-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20N4O3S2/c1-2-12-28-24(32)22-17(16-8-4-3-5-9-16)14-33-23(22)27-25(28)34-15-21(31)29-13-20(30)26-18-10-6-7-11-19(18)29/h2-11,14H,1,12-13,15H2,(H,26,30) |
InChIキー |
YDHPHWBRBBKAPX-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CC(=O)NC4=CC=CC=C43)SC=C2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
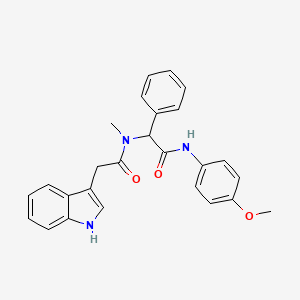
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
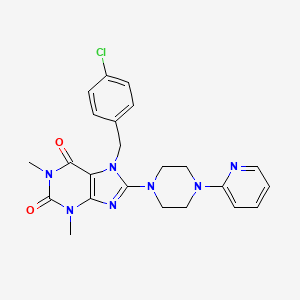
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
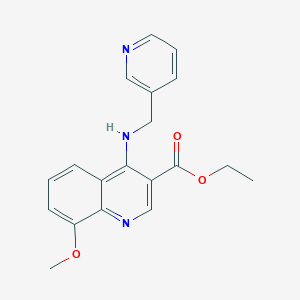
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B10816991.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]-N-(1-pyridin-4-ylethylideneamino)benzamide](/img/structure/B10817001.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
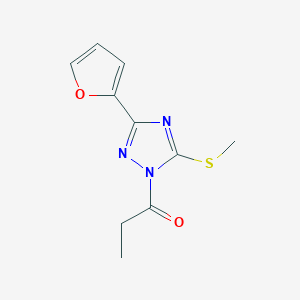
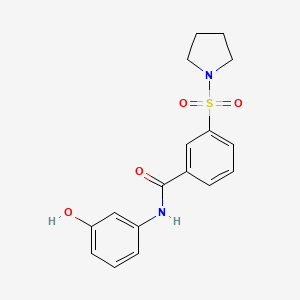
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
